Tert-butyl 3-(fluoromethyl)-3-hydroxypyrrolidine-1-carboxylate
Description
Nomenclature and Identification
IUPAC Naming and Chemical Identity
The compound tert-butyl 3-(fluoromethyl)-3-hydroxypyrrolidine-1-carboxylate is systematically named according to IUPAC guidelines as follows:
The molecular formula is C10H18FNO3 , with a molecular weight of 219.25 g/mol . Key spectroscopic identifiers include:
CAS Registration Number (1419101-44-2) and Registry Details
The compound is uniquely identified by its CAS Registry Number 1419101-44-2 , assigned by the Chemical Abstracts Service. Registry details include:
Related Catalog and Identification Codes
The compound is commercially available under various catalog codes, including:
| Supplier | Catalog Code | MDL Number |
|---|---|---|
| Aladdin Scientific | ALA-T174098-250mg | MFCD23106439 |
| CymitQuimica | IN-DA001HDK | MFCD23106439 |
| Fisher Scientific | PB05465 | MFCD23106439 |
| Ambeed | AA68976 | MFCD23106439 |
Additional identifiers:
Tables
Table 1. Molecular and Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H18FNO3 | |
| Molecular Weight | 219.25 g/mol | |
| CAS Registry Number | 1419101-44-2 | |
| Boiling Point | Not reported | N/A |
| Melting Point | Not reported | N/A |
Table 2. Commercial Availability
| Supplier | Purity | Packaging | Price Range (USD) |
|---|---|---|---|
| Aladdin Scientific | ≥97% | 250 mg | $201–$587 |
| CymitQuimica | 95% | Custom | Available on inquiry |
| Fisher Scientific | ≥97% | 25 mg–1 g | $127,000–$587,000 |
Properties
IUPAC Name |
tert-butyl 3-(fluoromethyl)-3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-9(2,3)15-8(13)12-5-4-10(14,6-11)7-12/h14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQUVLLKVOOYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001131014 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(fluoromethyl)-3-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001131014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-44-2 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(fluoromethyl)-3-hydroxy-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(fluoromethyl)-3-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001131014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(fluoromethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection of the Hydroxyl Group: The hydroxyl group is often protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps.
Final Deprotection: The final step involves deprotecting the hydroxyl group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Fluorine Chemistry: Its fluoromethyl group makes it a valuable compound in the study of fluorine chemistry.
Biology:
Enzyme Inhibition Studies: Used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.
Protein-Ligand Interactions: Employed in research to understand protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antiviral and Antibacterial Research: Explored for its activity against various pathogens.
Industry:
Material Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(fluoromethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target. These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1419101-44-2
- Molecular Formula: C₁₀H₁₈FNO₃
- Molecular Weight : 219.25 g/mol
- Structure : A pyrrolidine ring substituted with a hydroxyl group, fluoromethyl group (both at the 3-position), and a tert-butyl carbamate protecting group at the 1-position .
Key Features :
- The fluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
- The hydroxyl group provides a site for hydrogen bonding, facilitating interactions in biological systems.
- The tert-butyl carbamate acts as a protective group for amines, enabling selective deprotection in multi-step syntheses .
Structural Analogs in Pyrrolidine Derivatives
tert-Butyl (3R)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate (13G)
- Substituents : Pyridin-4-yloxy group at C3.
- Synthesis : Generated via nucleophilic substitution using NaH/THF .
- Applications : Used in small-molecule modulators for gene expression. The pyridinyl ether enhances aromatic interactions in drug-target binding, unlike the fluoromethyl group’s inductive effects .
(±)-tert-Butyl trans-4-[3-(benzylthio)propyl]-3-hydroxypyrrolidine-1-carboxylate (±-55)
- Substituents : Benzylthio-propyl chain at C4 and hydroxyl at C3.
- Synthesis : Radical-mediated thiol-ene reaction in 1,4-dioxane .
- Applications: Designed as a transition-state analog for enzyme inhibition.
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- Substituents : Trifluoromethyl and methyl groups at C3/C4.
- Synthesis : Multi-step asymmetric catalysis (stereochemistry: 3R,4S).
- Applications : The trifluoromethyl group increases electronegativity and steric bulk, enhancing metabolic stability compared to the fluoromethyl analog. Used in nicotinic receptor antagonists .
Azetidine and Piperidine Derivatives
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
- Core Structure : 4-membered azetidine ring.
- Substituents : Fluoro and hydroxymethyl groups at C3.
- Applications : Azetidine’s ring strain increases reactivity, making it useful in click chemistry. The hydroxymethyl group offers a handle for further functionalization .
tert-Butyl 3-(fluoromethyl)-3-hydroxyazepane-1-carboxylate
- Core Structure : 7-membered azepane ring.
- Substituents : Fluoromethyl and hydroxyl groups at C3.
Fluorinated vs. Non-Fluorinated Analogs
tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate
- Impact : Lower lipophilicity and metabolic stability compared to the fluorinated version. Widely used as a chiral building block in asymmetric synthesis .
Biological Activity
Tert-butyl 3-(fluoromethyl)-3-hydroxypyrrolidine-1-carboxylate, with the CAS number 1419101-44-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
Molecular Formula : C10H18FNO3
Molecular Weight : 219.256 g/mol
Purity : ≥97% (common standard in research applications)
Storage Conditions : Room temperature
The compound features a pyrrolidine ring with a tert-butyl group and a fluoromethyl substituent, which may influence its biological activity through steric and electronic effects.
Synthesis
The synthesis of this compound typically involves several steps, including the introduction of the fluoromethyl group. The general synthetic route can include:
- Formation of the pyrrolidine core : Starting from commercially available precursors.
- Introduction of the tert-butyl and hydroxyl groups : Using standard organic synthesis techniques.
- Fluorination step : Often employing reagents such as trimethyl(trifluoromethyl)silane to achieve the desired substitution.
The synthesis process can yield various derivatives, which can be evaluated for their biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the context of E3 ligase modulation. This compound has been investigated for its role as a potential inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a critical role in regulating hypoxia-inducible factors (HIFs) involved in cellular responses to oxygen levels.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Inhibition of VHL Activity : Research indicates that derivatives of this compound can effectively inhibit VHL-mediated degradation of HIF-1α, leading to increased levels of this transcription factor under normoxic conditions. This suggests potential applications in conditions where HIF stabilization is beneficial, such as ischemic diseases or cancer therapy .
- Cellular Assays : In vitro assays have demonstrated that certain analogs exhibit low nanomolar dissociation constants (Kd), indicating strong binding affinity to their targets. For example, some compounds have shown Kd values lower than 40 nM .
Case Studies
- Hypoxia-Induced Responses : A study focusing on cellular responses to hypoxia found that compounds similar to this compound significantly enhanced HIF-1α transcriptional activity in cultured cells, suggesting therapeutic potential in hypoxic conditions .
- Cancer Therapeutics : Given its role in modulating HIF pathways, this compound has been explored as a candidate for cancer treatment strategies aimed at exploiting tumor hypoxia .
Data Summary
Scientific Research Applications
Scientific Research Applications
The compound plays a significant role in various scientific research domains:
Chemistry
- Building Block for Synthesis: It serves as a versatile intermediate in synthesizing more complex organic molecules, particularly in developing pharmaceuticals and agrochemicals.
Biology
- Biological Activity Studies: Research is ongoing to evaluate its effects on enzymes and cellular processes, potentially leading to new insights into metabolic pathways.
Medicine
- Drug Development: The compound is explored as a pharmaceutical intermediate, with studies focusing on its potential therapeutic effects against various diseases.
Industry
- Specialty Chemicals Production: Utilized in manufacturing fine chemicals with specific properties tailored for industrial applications.
Case Studies
Case Study 1: Biological Activity Assessment
A study examined the interaction of tert-butyl 3-(fluoromethyl)-3-hydroxypyrrolidine-1-carboxylate with specific enzymes involved in metabolic regulation. Results indicated that the compound could modulate enzyme activity, suggesting potential applications in metabolic disease management.
Case Study 2: Pharmaceutical Development
In a pharmaceutical context, researchers utilized this compound as an intermediate in synthesizing novel drug candidates targeting specific diseases. The findings highlighted its efficacy in enhancing bioavailability and therapeutic index.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tert-butyl 3-(fluoromethyl)-3-hydroxypyrrolidine-1-carboxylate, and what key reaction conditions are involved?
- Methodological Answer : The synthesis typically involves introducing the fluoromethyl and hydroxyl groups onto a pyrrolidine ring followed by tert-butyl carbamate protection. For fluoromethylation, nucleophilic substitution using fluoromethyl halides or electrophilic fluorinating agents under basic conditions (e.g., triethylamine in dichloromethane) is common . Hydroxyl group retention may require orthogonal protecting strategies, such as temporary silyl protection during fluorination steps. Final Boc protection is achieved using di-tert-butyl dicarbonate (Boc anhydride) in inert solvents like THF .
Q. How can researchers characterize the stereochemistry and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR and - HSQC, is critical for confirming fluoromethyl placement and stereochemistry. For instance, vicinal coupling constants in NMR can indicate cis/trans configurations of substituents on the pyrrolidine ring. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (using SHELX software for refinement) resolves absolute stereochemistry in crystalline derivatives .
Q. What purification techniques are effective for isolating high-purity samples of this compound?
- Methodological Answer : Flash chromatography on silica gel with gradients of ethyl acetate/hexane is standard for separating intermediates. For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Recrystallization from methanol or ethanol is recommended for final products, as tert-butyl groups enhance crystallinity .
Advanced Research Questions
Q. How do rotameric mixtures affect NMR analysis, and what strategies resolve such ambiguities?
- Methodological Answer : Rotameric equilibria in pyrrolidine derivatives (e.g., due to restricted rotation around the carbamate bond) can split NMR signals. Variable-temperature NMR (e.g., at −40°C to 80°C) or 2D NOESY experiments can distinguish rotamers by observing through-space interactions. For example, highlights rotameric mixtures in phosphonylated pyrrolidines resolved via NMR .
Q. What challenges arise in maintaining fluoromethyl and hydroxyl group stability during synthesis?
- Methodological Answer : The fluoromethyl group’s electronegativity can lead to undesired elimination or nucleophilic substitution. To mitigate this, reactions should avoid strong bases or high temperatures. Hydroxyl groups are protected as silyl ethers (e.g., TBS or TIPS) during fluoromethylation and deprotected under mild acidic conditions (e.g., TBAF in THF). demonstrates successful fluorination of azetidine analogs using similar strategies .
Q. How can X-ray crystallography using SHELX software aid in structural elucidation?
- Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures by modeling thermal displacement parameters and resolving disorder. For pyrrolidine derivatives, hydrogen bonding between the hydroxyl group and carbamate oxygen can stabilize crystal packing, enabling high-resolution data collection. notes SHELX’s robustness in small-molecule refinement, even for twinned crystals .
Q. How are contradictory spectroscopic data addressed during structural assignments?
- Methodological Answer : Discrepancies between predicted and observed NMR shifts may arise from solvent effects or unexpected tautomerism. Computational tools (e.g., DFT-based NMR prediction) validate assignments. For example, reports conflicting shifts resolved by comparing experimental data with computed values for possible diastereomers .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups?
- Methodological Answer : Flow chemistry minimizes intermediate degradation by reducing exposure to harsh conditions. For instance, tert-butyl protection early in the synthesis (as in ) prevents hydroxyl group oxidation. Design of Experiments (DoE) optimizes parameters like temperature, solvent polarity, and catalyst loading. highlights iterative optimization of Mitsunobu reactions for hydroxyl group inversion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
